molecular formula C21H25FN6O2 B4925639 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B4925639
M. Wt: 412.5 g/mol
InChI Key: ZZHIQGHCGYEYRC-UHFFFAOYSA-N
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Description

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, strong acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. The compound binds to the transporter, preventing the uptake of nucleosides and thereby modulating cellular functions .

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-15-12-24-19(25-15)6-7-23-21(29)17-14-30-20(26-17)13-27-8-10-28(11-9-27)18-5-3-2-4-16(18)22/h2-5,12,14H,6-11,13H2,1H3,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHIQGHCGYEYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCNC(=O)C2=COC(=N2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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